molecular formula C15H12 B11903436 Spiro[cyclopropane-1,9'-fluorene]

Spiro[cyclopropane-1,9'-fluorene]

Cat. No.: B11903436
M. Wt: 192.25 g/mol
InChI Key: FLUKJFGNEBOOBO-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for spiro[cyclopropane-1,9’-fluorene] are not extensively documented, the Corey–Chaykovsky reaction remains a viable method for large-scale synthesis due to its relatively high yield and straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Spiro[cyclopropane-1,9’-fluorene] can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the fluorene moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of spiro[cyclopropane-1,9’-fluorene] largely depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved in its biological activities are still under investigation, but its unique spirocyclic structure is believed to play a crucial role in its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: Spiro[cyclopropane-1,9’-fluorene] is unique due to its specific fusion of a cyclopropane ring with a fluorene moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

spiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C15H12/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)9-10-15/h1-8H,9-10H2

InChI Key

FLUKJFGNEBOOBO-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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